molecular formula C7H10N2 B14917822 2-Azabicyclo[2.2.1]heptane-7-carbonitrile

2-Azabicyclo[2.2.1]heptane-7-carbonitrile

Cat. No.: B14917822
M. Wt: 122.17 g/mol
InChI Key: ZZXFNGSBYWFQKF-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]heptane-7-carbonitrile is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptane-7-carbonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates or N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-7-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic reagents, m-chloroperoxybenzoic acid (MCPBA) for epoxidation, and various bases for heterocyclization .

Major Products

The major products formed from these reactions include epoxides, polyfunctionalized bicyclic systems, and various N-acyl derivatives .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-7-carbonitrile involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to the formation of stable complexes with various substrates, facilitating reactions such as cyclization and functionalization . The nitrogen atom’s lone pair of electrons plays a crucial role in these interactions, enabling the compound to act as a nucleophile or base in different reaction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the carbonitrile group, which adds to its reactivity and potential for further functionalization. This makes it a versatile compound for the synthesis of complex molecules and the exploration of new chemical reactions.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-3-6-5-1-2-7(6)9-4-5/h5-7,9H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXFNGSBYWFQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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